molecular formula C14H10N2O3S2 B4838595 METHYL 3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE

METHYL 3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE

Cat. No.: B4838595
M. Wt: 318.4 g/mol
InChI Key: BPFKKYCBPDPGQU-UHFFFAOYSA-N
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Description

METHYL 3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex heterocyclic compound that belongs to the class of thieno[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thiophene and pyridine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of thiophene-2-carboxylic acid with 2-aminothiophene under acidic conditions to form the intermediate thiophene-2-amido derivative. This intermediate is then cyclized with a suitable pyridine derivative under high-temperature conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

METHYL 3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-(THIOPHENE-2-AMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its combined thiophene and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

methyl 3-(thiophene-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S2/c1-19-14(18)11-10(8-4-2-6-15-13(8)21-11)16-12(17)9-5-3-7-20-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFKKYCBPDPGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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